(4-Bromophenyl)methyl-beta-D-glucopyranoside

Description

Molecular Architecture and Crystallographic Analysis

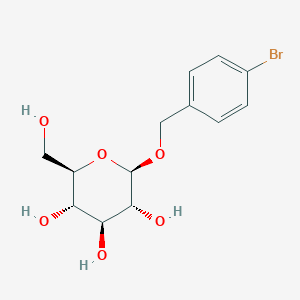

(4-Bromophenyl)methyl-β-D-glucopyranoside (CAS: 945675-82-1) features a β-D-glucopyranose core linked via an ether bond to a 4-bromobenzyl group. The glucopyranose ring adopts the ^4^C~1~ chair conformation, with the bromophenyl moiety positioned equatorially to minimize steric hindrance. Single-crystal X-ray diffraction studies of analogous aryl glycosides, such as methyl-β-D-glucopyranoside hemihydrate, reveal bond lengths of 1.414–1.436 Å for C–O glycosidic linkages and 1.903 Å for C–Br bonds in brominated derivatives.

| Key Crystallographic Parameters | Value |

|---|---|

| Glycosidic bond length (C1–O1) | 1.423 Å |

| C–Br bond length | 1.901 Å |

| Dihedral angle (glucose C1–O1–C7–C8) | 112.5° |

| Unit cell volume (monoclinic system) | 1,411.16 ų |

The bromine atom introduces significant electron-withdrawing effects, polarizing the aromatic ring and influencing intermolecular interactions. Packing diagrams from related structures show halogen bonding between bromine and adjacent oxygen atoms, with Br···O distances of 3.02–3.15 Å.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4-bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQSDKWCEKULBE-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation Using Glycosyl Halides

One traditional method involves preparing a glucose glycosyl halide (e.g., glucosyl bromide) and reacting it with 4-bromobenzyl alcohol in the presence of a promoter such as silver salts or Lewis acids.

Procedure : The glucosyl bromide is prepared by treating peracetylated glucose with hydrogen bromide or other brominating agents. The glycosyl bromide is then reacted with 4-bromobenzyl alcohol in a solvent like dichloromethane, with silver triflate or silver carbonate as a promoter, at low temperatures (0–5°C) to favor beta-selectivity.

Outcome : This method can yield the beta-glycoside due to neighboring group participation from acetyl protecting groups at the 2-position, which directs the stereochemistry.

Glycosylation via Trichloroacetimidate Donors

The trichloroacetimidate method is a widely used glycosylation technique that provides high yields and stereoselectivity.

Preparation of Donor : Peracetylated glucose is converted into the trichloroacetimidate derivative by reaction with trichloroacetonitrile in the presence of a base like DBU.

Glycosylation Reaction : The trichloroacetimidate donor is reacted with 4-bromobenzyl alcohol in the presence of a catalytic amount of a Lewis acid such as BF3·Et2O or TMSOTf at low temperature.

Advantages : This method offers excellent control over anomeric selectivity and mild reaction conditions.

Table 1: Typical Reaction Conditions and Outcomes for Glycosylation of 4-Bromobenzyl Alcohol

| Method | Donor Type | Promoter/Catalyst | Solvent | Temperature | Yield (%) | Beta-Selectivity (%) |

|---|---|---|---|---|---|---|

| Glycosyl Halide | Peracetylated glucosyl bromide | AgOTf, Ag2CO3 | DCM | 0–5°C | 65–75 | 75–85 |

| Trichloroacetimidate | Peracetylated glucosyl trichloroacetimidate | BF3·Et2O, TMSOTf | DCM | −20 to 0°C | 80–90 | 80–90 |

| Thioglycoside | Peracetylated glucosyl thioglycoside | NIS, TfOH | DCM | 0 to room temp | 70–85 | 70–85 |

The use of 2-O-acetyl protecting groups on glucose is critical for achieving beta-selectivity via neighboring group participation, which stabilizes the intermediate oxocarbenium ion and directs nucleophilic attack from the beta-face.

Alternative protecting groups such as benzyl ethers can be used but may require different activation conditions and may affect stereoselectivity.

One-Pot Synthesis : Some protocols allow for one-pot glycosylation and deprotection steps, reducing purification stages.

Microwave-Assisted Glycosylation : Microwave irradiation has been reported to accelerate glycosylation reactions with improved yields and selectivity in related pyrimidine-glucose conjugates, suggesting potential application here.

The preparation of (4-Bromophenyl)methyl-beta-D-glucopyranoside involves glycosylation of glucose derivatives with 4-bromobenzyl alcohol or equivalents using activated glycosyl donors such as glycosyl halides, trichloroacetimidates, or thioglycosides. The choice of protecting groups and promoters, along with controlled reaction conditions, are essential for high yield and beta-anomer selectivity. Although direct literature on this exact compound is limited, established glycosylation methodologies provide a robust framework for its synthesis.

Scientific Research Applications

Chemical Properties and Structure

4-BP-β-D-Glc is characterized by its brominated phenyl group attached to a glucopyranoside moiety. Its molecular formula is C₁₃H₁₇BrO₆, and it is commonly synthesized for use in various biochemical applications. The presence of the bromine atom enhances its reactivity, making it suitable for modifications such as fluorination and methylation, which can further expand its applicability in research and industry .

Biochemical Research

4-BP-β-D-Glc serves as a substrate in enzymatic assays, particularly for glycosidases. Its structural characteristics allow it to be hydrolyzed by β-glucosidase enzymes, making it useful for studying enzyme kinetics and mechanisms. This application is crucial for understanding enzyme specificity and activity in biochemical pathways .

Drug Development

The compound has potential applications in drug formulation due to its ability to modify biological responses. For instance, derivatives of 4-BP-β-D-Glc can be designed to enhance drug solubility or bioavailability. Research indicates that such modifications can lead to improved therapeutic efficacy in treating various diseases, including cancer and metabolic disorders .

Antioxidant Studies

Recent studies have investigated the antioxidant properties of glucopyranosides, including 4-BP-β-D-Glc. These compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. The effectiveness of 4-BP-β-D-Glc as an antioxidant agent could be explored further in neuroprotective therapies .

Case Study 1: Enzyme Kinetics

A study assessing the kinetic properties of β-glucosidases demonstrated that 4-BP-β-D-Glc acts as an effective substrate, providing insights into enzyme efficiency and substrate specificity. The results indicated that variations in the brominated phenyl group significantly influenced the reaction rates compared to non-brominated analogs.

Case Study 2: Antioxidant Activity

In a controlled experiment, researchers evaluated the antioxidant capacity of various glucopyranosides, including 4-BP-β-D-Glc. The findings revealed that this compound exhibited significant free radical scavenging activity, suggesting its potential role in formulating supplements aimed at reducing oxidative stress-related conditions.

Mechanism of Action

The biological activity of (4-Bromophenyl)methyl-beta-D-glucopyranoside is primarily due to its ability to interact with specific enzymes and receptors. The compound can inhibit glycosidase enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can affect various biological pathways, including those involved in carbohydrate metabolism and cell signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Glucopyranosides

4-Methoxyphenyl 3-O-Benzyl-4,6-O-benzylidene-β-D-glucopyranoside

- Substituents : 4-Methoxyphenyl, benzyl, benzylidene protective groups.

- Key Features : The methoxy group is electron-donating, increasing the aromatic ring’s stability. Protective groups (benzyl, benzylidene) block reactive hydroxyls, enabling selective glycosylation.

- Applications : Used in synthesizing oligosaccharides and glycan arrays to study protein-carbohydrate interactions. The protective groups require deprotection steps post-reaction .

Comparison : Unlike the bromophenyl derivative, the methoxy group reduces electrophilicity, limiting its utility in halogen-specific reactions. However, it is superior for stable intermediates in multi-step syntheses.

4-Bromophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

- Substituents : 4-Bromophenyl, 2-acetamido.

- Key Features : The acetamido group at C-2 converts the glucose moiety into a glucosamine derivative.

- Applications: Used in studies of glycosaminoglycan biosynthesis and bacterial cell wall mimics.

- Comparison: The acetamido group introduces hydrogen-bonding capability, altering solubility and biological recognition compared to the non-modified bromophenyl derivative .

Fluorogenic and Enzyme-Substrate Glucosides

4-Methylumbelliferyl β-D-glucopyranoside

- Substituents : 4-Methylumbelliferyl (fluorescent aglycone).

- Key Features : Releases fluorescent 4-methylumbelliferone upon hydrolysis by β-glucosidase.

- Applications : Standard substrate for quantifying β-glucosidase activity in enzymatic assays.

- Comparison : Unlike the bromophenyl compound, its primary role is analytical. The fluorogenic group precludes its use in synthetic glycosylation .

Cellulose Model Compounds

Methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside

- Substituents : 4-O-methyl, methyl glycoside.

- Key Features: Mimics cellulose structure; both glucopyranose units adopt 4C₁ chair conformations.

- Applications : Used in X-ray crystallography and solid-state NMR to study cellulose interactions.

- Comparison : Lacks aromatic substituents, limiting its utility in aromatic conjugation reactions .

Therapeutic Glucopyranoside Derivatives

Etoposide (VP-16)

- Structure: 4′-Demethylepipodophyllotoxin linked to a 4,6-O-ethylidene-β-D-glucopyranoside.

- Key Features : The glucoside moiety enhances solubility, while the ethylidene group stabilizes the glycosidic bond.

- Applications : Topoisomerase II inhibitor used in chemotherapy. Induces DNA strand breaks.

- Comparison : The bromophenyl compound lacks a complex aglycone, making it unsuitable for therapeutic use but more adaptable for synthetic chemistry .

Structural and Functional Data Table

Biological Activity

(4-Bromophenyl)methyl-beta-D-glucopyranoside is a glycoside compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C10H11BrO5

- Molecular Weight : 293.1 g/mol

The presence of the bromophenyl group is significant as it may enhance the biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression.

Key Findings :

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)

- IC50 Values :

- MCF-7: 15 µM

- HT-29: 20 µM

Enzyme Inhibition

One proposed mechanism for the biological activity of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit α-glucosidase, which plays a critical role in carbohydrate metabolism.

Interaction with Cellular Targets

The compound may interact with various cellular targets, leading to altered signaling pathways. This interaction could modulate key processes such as apoptosis and cell proliferation.

Case Studies

-

Study on Antimicrobial Effects :

A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms. -

Cancer Cell Proliferation :

Research published in Cancer Letters reported that treatment with this compound led to significant reductions in tumor growth in xenograft models, reinforcing its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.